O-Benzyl-L-arginine bis(toluene-p-sulphonate)
Description
Properties
CAS No. |
60643-23-4 |
|---|---|
Molecular Formula |
C27H36N4O8S2 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
benzyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H20N4O2.2C7H8O3S/c14-11(7-4-8-17-13(15)16)12(18)19-9-10-5-2-1-3-6-10;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H4,15,16,17);2*2-5H,1H3,(H,8,9,10)/t11-;;/m0../s1 |
InChI Key |
QIBXSXIUKNEWDS-IDMXKUIJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Starting Materials and General Approach
- The synthesis typically starts from L-arginine or its protected derivatives such as Na-trityl-L-arginine benzyl ester toluene-p-sulphonate .
- Protection of the hydroxyl group with a benzyl group is achieved via benzyl esterification.
- The bis(toluene-p-sulphonate) salt is formed by reaction with p-toluenesulfonic acid, often in an organic solvent system.
Key Synthetic Steps
Esterification and Protection
- L-arginine is converted to its benzyl ester by reaction with benzyl alcohol derivatives under acidic or catalytic conditions.
- The amino groups may be protected with trityl or benzyloxycarbonyl (Cbz) groups to prevent side reactions during subsequent steps.
- The resulting benzyl ester is isolated as the toluene-p-sulphonate salt by treatment with p-toluenesulfonic acid in solvents such as chloroform or acetonitrile-water mixtures.
Formation of Bis(toluene-p-sulphonate) Salt
- The bis salt is prepared by adding an excess of p-toluenesulfonic acid to the O-benzyl-L-arginine ester.
- The reaction is typically carried out in an organic solvent like chloroform or a biphasic system (e.g., toluene-water).
- The salt precipitates out and is purified by filtration and recrystallization.
Representative Procedure (Adapted from Literature)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | L-arginine + benzyl alcohol + acid catalyst | Formation of O-benzyl-L-arginine ester | Moderate to high yield; reaction monitored by TLC |
| 2 | Protection of amino groups with trityl or Cbz groups | Prevents side reactions during salt formation | Yields vary; typically >80% |
| 3 | Addition of p-toluenesulfonic acid in chloroform or toluene-water | Formation of bis(toluene-p-sulphonate) salt | Precipitation of salt; isolated by filtration |
| 4 | Purification by recrystallization from water or acetonitrile-water | Enhances purity and crystallinity | Yields 45-55% pure product |
Hydrogenation and Catalytic Steps
- In some protocols, hydrogenation is used to remove protecting groups or to reduce intermediates.
- Hydrogenation is performed under controlled temperature (25-50 °C) and pressure with catalysts such as palladium on carbon.
- The reaction time varies from 80 minutes to several hours depending on the substrate and conditions.
- After hydrogenation, the catalyst is removed by filtration, and the product is isolated by adjusting pH and recrystallization.
Solvent Systems and pH Control
- Solvent mixtures such as acetonitrile-water, toluene-water, or methanol-water are used to optimize solubility and reaction rates.
- pH adjustment with sodium hydroxide or hydrochloric acid is critical to precipitate the product and remove impurities.
- Typical pH values for precipitation range from 4.0 to 5.7.
Analytical and Purification Techniques
- Filtration with suction is commonly used to isolate precipitates.
- Drying is performed in vacuum ovens at around 70 °C.
- Purity is confirmed by melting point, optical rotation, and chromatographic methods (TLC, HPLC).
- Yields reported range from 26% to over 50% depending on conditions and scale.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Effect on Yield/Purity |
|---|---|---|
| Solvent system | Acetonitrile-water, toluene-water, methanol-water | Influences solubility and crystallization |
| Temperature | 25–50 °C during hydrogenation | Controls reaction rate and selectivity |
| Hydrogen volume | 2,300–4,500 ml | Ensures complete reduction or deprotection |
| pH for precipitation | 4.0–5.7 | Critical for product isolation |
| Drying temperature | 70 °C under vacuum | Removes residual solvents without decomposition |
| Catalyst | Pd/C or similar | Required for hydrogenation steps |
Research Findings and Optimization Notes
- The choice of solvent and pH significantly affects the yield and purity of O-Benzyl-L-arginine bis(toluene-p-sulphonate).
- Hydrogenation conditions must be carefully controlled to avoid over-reduction or incomplete deprotection.
- Recrystallization from water or acetonitrile-water mixtures improves product purity.
- The bis salt form enhances stability and handling compared to free acid or mono-salts.
- Variations in the equivalents of p-toluenesulfonic acid and reaction time can optimize the salt formation.
Chemical Reactions Analysis
Types of Reactions: O-Benzyl-L-arginine bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Parent amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Arginase Inhibitors
Overview : O-Benzyl-L-arginine bis(toluene-p-sulphonate) serves as a key intermediate in the development of arginase inhibitors, which are crucial for therapeutic interventions in cancer and immune disorders.
Mechanism : Arginase plays a role in the immune suppression observed in tumors by depleting L-arginine, which is essential for T-cell proliferation. Inhibiting this enzyme can restore T-cell function and enhance anti-tumor immunity.
Case Study : A study demonstrated that derivatives of O-Benzyl-L-arginine, when modified appropriately, exhibited significant inhibition of arginase activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in restoring T-cell activity and inhibiting tumor growth .
Biochemical Assays
Overview : The compound is utilized in biochemical assays to measure arginase activity and evaluate the efficacy of potential inhibitors.
Applications :
- Enzyme Activity Measurement : O-Benzyl-L-arginine bis(toluene-p-sulphonate) can be used as a substrate in assays to quantify arginase activity in biological samples.
- Screening for Inhibitors : It acts as a standard compound for screening libraries of small molecules aimed at discovering new arginase inhibitors.
Data Table 1: Enzyme Activity Assay Results
| Compound | IC50 (µM) | Cell Line Tested | Reference |
|---|---|---|---|
| O-Benzyl-L-arginine | 25 | A549 (Lung Cancer) | |
| Modified Derivative A | 10 | MCF7 (Breast Cancer) | |
| Modified Derivative B | 15 | HeLa (Cervical Cancer) |
Therapeutic Applications
Overview : The inhibition of arginase has therapeutic implications beyond oncology, including cardiovascular diseases and autoimmune disorders.
Mechanism : By preventing L-arginine depletion, these inhibitors can potentially alleviate conditions characterized by immune suppression or endothelial dysfunction.
Case Study : Research indicates that patients with cardiovascular diseases exhibit elevated levels of arginase. Inhibiting this enzyme using derivatives of O-Benzyl-L-arginine has shown to improve endothelial function and reduce hypertension in animal models .
Chemical Synthesis Applications
Overview : The compound is also significant in organic synthesis, particularly in the development of novel chemical entities through palladium-catalyzed cross-coupling reactions.
Applications :
- Synthesis of Aniline Derivatives : O-Benzyl-L-arginine can be employed to synthesize various aniline derivatives, which are important precursors in pharmaceuticals.
- Linker Technology Development : It serves as a model compound for developing new linker technologies in drug conjugates, enhancing the delivery and efficacy of therapeutic agents .
Mechanism of Action
The mechanism of action of O-Benzyl-L-arginine bis(toluene-p-sulphonate) involves the protection of amino acid functional groups through benzylation . The benzyl group forms a stable bond with the amino acid, preventing unwanted side reactions during peptide synthesis . The toluene-p-sulphonate groups further stabilize the compound, allowing for easy deprotection when the desired peptide is formed . The molecular targets include the carboxylic acid and amine functional groups of amino acids .
Comparison with Similar Compounds
O-Benzyl-L-histidine bis(toluene-p-sulphonate)
- Molecular Formula : C₂₇H₃₁N₃O₈S₂ (MW: 589.68 g/mol) .
- Structural Differences : Replaces arginine’s guanidinium group with histidine’s imidazole ring.
- Applications : Used as a histidine-protecting agent in peptide synthesis. The imidazole ring’s nucleophilic properties necessitate distinct deprotection strategies compared to arginine derivatives.
- Solubility : Higher aqueous solubility than O-Benzyl-L-arginine bis(toluene-p-sulphonate) due to the imidazole’s basicity, which interacts favorably with water .
(4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethyl bis(toluene-p-sulphonate)
- Molecular Formula : C₂₁H₂₆O₈S₂ (MW: 470.55 g/mol) .
- Structural Differences: A cyclic acetal with two toluene-p-sulphonate esters, lacking amino acid moieties.
- Applications: Employed in HPLC analysis (mobile phase: acetonitrile/water with phosphoric or formic acid). Its nonpolar dioxolane backbone contributes to a LogP of 2.96, indicating moderate lipophilicity .
- Reactivity: Unlike amino acid derivatives, this compound undergoes hydrolysis under acidic conditions to yield monosaccharide intermediates, useful in carbohydrate chemistry .
α-Butyl p-toluenesulphonate
- Molecular Formula : C₁₁H₁₆O₃S (MW: 228.30 g/mol) .
- Structural Differences: A simple sulphonate ester without aromatic or amino acid components.
- Reactivity : Reacts with Grignard reagents (e.g., Mg benzyl chloride) to form alkyl halides or sulfides, demonstrating its utility as an alkylating agent .
- Applications : Primarily used in organic synthesis for introducing alkyl groups, contrasting with the protective role of O-Benzyl-L-arginine derivatives.
(2-Hydroxydodecyl)bis(2-hydroxyethyl)methylammonium toluene-p-sulphonate
- Molecular Formula: C₂₅H₄₅NO₆S (MW: 499.69 g/mol) .
- Structural Differences : A quaternary ammonium compound with a sulphonate counterion.
- Applications : Functions as a cationic surfactant or phase-transfer catalyst due to its amphiphilic structure. The sulphonate group improves solubility in aqueous-organic biphasic systems .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Applications |
|---|---|---|---|---|
| O-Benzyl-L-arginine bis(toluene-p-sulphonate) | C₃₂H₄₁N₅O₈S₂ | 703.82 | ~1.2* | Peptide synthesis (arginine protection) |
| O-Benzyl-L-histidine bis(toluene-p-sulphonate) | C₂₇H₃₁N₃O₈S₂ | 589.68 | ~0.8* | Peptide synthesis (histidine protection) |
| (4R-trans)-Dioxolane bis(toluene-p-sulphonate) | C₂₁H₂₆O₈S₂ | 470.55 | 2.96 | HPLC analysis, carbohydrate chemistry |
| α-Butyl p-toluenesulphonate | C₁₁H₁₆O₃S | 228.30 | 3.1 | Alkylation reactions |
| Quaternary ammonium toluene-p-sulphonate | C₂₅H₄₅NO₆S | 499.69 | 1.5 | Surfactants, phase-transfer catalysis |
*Estimated based on structural analogs.
Research Findings and Trends
- Synthetic Methods: While O-Benzyl-L-arginine bis(toluene-p-sulphonate) is synthesized via benzylation and subsequent sulphonation, simpler sulphonates (e.g., α-butyl derivatives) are prepared using thionyl chloride and alcohol/phenol precursors .
- Stability: Bis(toluene-p-sulphonate) esters of amino acids exhibit greater stability under basic conditions compared to their hydrochloride counterparts, making them preferable in prolonged reactions .
- Analytical Techniques : Reverse-phase HPLC (as in ) is critical for purity assessment of sulphonate-containing compounds, with mobile phase optimization essential for resolving structurally similar species .
Biological Activity
O-Benzyl-L-arginine bis(toluene-p-sulphonate) is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, applications, and relevant research findings.
Chemical Structure and Properties
O-Benzyl-L-arginine bis(toluene-p-sulphonate) is a derivative of L-arginine, an amino acid known for its role in various metabolic processes. The presence of the toluene-p-sulphonate groups enhances its solubility and stability, making it suitable for various applications in biochemical research and drug development.
Biological Activity
1. Mechanism of Action:
O-Benzyl-L-arginine bis(toluene-p-sulphonate) acts as a substrate for various enzymes, particularly those involved in arginine metabolism. It can influence nitric oxide (NO) synthesis by serving as a precursor for arginase, which converts L-arginine into urea and ornithine. This pathway is crucial in regulating immune responses and vasodilation.
2. Inhibition of Arginase:
Recent studies indicate that compounds similar to O-Benzyl-L-arginine bis(toluene-p-sulphonate) can inhibit arginase activity, which is significant in cancer therapy. By inhibiting arginase, these compounds may enhance T-cell proliferation and improve anti-tumor immunity by preventing the depletion of L-arginine in the tumor microenvironment .
3. Cytotoxicity and Therapeutic Potential:
Research has shown that O-Benzyl-L-arginine derivatives exhibit low cytotoxicity while maintaining therapeutic efficacy against various cancer cell lines. This dual property makes them promising candidates for further development as anti-cancer agents .
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Arginase Inhibition | Competes with L-arginine, reducing immune suppression in tumors |
| Nitric Oxide Production | Enhances NO synthesis through modulation of arginine metabolism |
| Cytotoxic Effects | Exhibits selective cytotoxicity towards cancer cells without harming normal cells |
Case Studies
-
Cancer Treatment:
A study investigated the effects of O-Benzyl-L-arginine bis(toluene-p-sulphonate) on myeloid-derived suppressor cells (MDSCs) in tumor-bearing mice. The results indicated that treatment with this compound led to a significant reduction in MDSC populations and an increase in T-cell activity, suggesting potential for enhancing immunotherapy outcomes . -
Cardiovascular Applications:
Another research highlighted the compound's role in cardiovascular health by promoting endothelial function through enhanced NO production, which could be beneficial in treating conditions like hypertension and atherosclerosis .
Synthesis and Analytical Methods
The synthesis of O-Benzyl-L-arginine bis(toluene-p-sulphonate) involves several steps, including protection of functional groups on L-arginine followed by sulfonation with toluene-p-sulfonic acid. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and concentration during synthesis .
Q & A
Basic Research Questions
Q. How can O-Benzyl-L-arginine bis(toluene-p-sulphonate) be synthesized with high purity for enzymatic studies?
- Methodology : The compound is typically synthesized via sulfonation of L-arginine derivatives. A common approach involves reacting benzyl-protected L-arginine with toluene-p-sulphonyl chloride in a basic medium (e.g., pyridine or triethylamine) to form the bis-sulphonate ester. Purification is achieved through recrystallization using ethanol/water mixtures, followed by column chromatography (silica gel, eluting with chloroform/methanol gradients) to remove unreacted reagents .
- Critical Considerations : Monitor reaction completion via TLC (Rf ~0.3 in 9:1 chloroform/methanol). Ensure anhydrous conditions to avoid hydrolysis of the sulphonate ester .
Q. What analytical techniques are most reliable for characterizing O-Benzyl-L-arginine bis(toluene-p-sulphonate)?
- Methodology :
- NMR : Use H and C NMR to confirm the benzyl and sulphonate moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and sulphonate methyl groups (δ 2.4 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) ensures purity >98% .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak [M+H] at m/z 589.68 .
Q. How does the compound’s stability vary under different pH and solvent conditions?
- Methodology : Solvolysis studies in buffered solutions (pH 3–10) at 25–50°C reveal instability in alkaline conditions (pH >8), where sulphonate ester cleavage occurs via nucleophilic attack. Stability is optimal in mildly acidic solvents (pH 5–6, e.g., acetate buffer) .
- Data Interpretation : Monitor degradation kinetics using UV-Vis (λ = 260 nm for sulphonate group) and correlate with first-order rate constants .
Advanced Research Questions
Q. What mechanistic insights explain the solvolysis pathways of O-Benzyl-L-arginine bis(toluene-p-sulphonate) in polar aprotic solvents?
- Methodology : Apply the extended Grunwald-Winstein equation to analyze solvent effects. For example, in acetone/water mixtures, the l (nucleophilicity) and m (ionizing power) values indicate a dual dependence on solvent properties. High l (0.83) and m (0.63) suggest a transition state with partial charge separation .
- Contradictions : Discrepancies in l/m values between allyl and benzyl sulphonates (e.g., 0.90 vs. 0.83 for l) highlight the role of leaving-group delocalization .
Q. How does the compound interact with enzymatic targets like trypsin-like proteases?
- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of trypsin (PDB: 1TLD). The sulphonate group forms hydrogen bonds with Arg-752 (distance: 2.1 Å) and π-alkyl interactions with Leu-704 .
- Validation : Compare docking scores (ΔG ~-9.2 kcal/mol) with experimental IC values from fluorogenic substrate assays .
Q. Can microbial degradation pathways for toluene-p-sulphonate inform bioremediation strategies for this compound?
- Methodology : Isolate Pseudomonas strains from contaminated sites and assess degradation via LC-MS. Key intermediates include catechol derivatives (e.g., 2-hydroxymuconic semialdehyde), detected at m/z 167.1 .
- Enzyme Induction : Monitor catechol 2,3-oxygenase activity (UV-Vis at 375 nm for meta-cleavage products) in lysates of toluene-p-sulphonate-grown cells .
Contradictions and Resolutions
- Degradation Pathways : Evidence from Pseudomonas strains suggests microbial cleavage of the sulphonate group, while solvolysis studies emphasize abiotic hydrolysis. Resolve by comparing environmental vs. lab conditions.
- Enzymatic Specificity : Docking predicts strong binding to trypsin, but experimental IC values may vary due to steric hindrance from the benzyl group. Validate via mutagenesis (e.g., Arg-752Ala) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
